molecular formula C16H19N3 B8026674 3-(azepan-1-ylmethyl)-1H-indole-5-carbonitrile CAS No. 101831-76-9

3-(azepan-1-ylmethyl)-1H-indole-5-carbonitrile

Cat. No.: B8026674
CAS No.: 101831-76-9
M. Wt: 253.34 g/mol
InChI Key: UKLWZZWLUVCPDA-UHFFFAOYSA-N
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Description

3-(azepan-1-ylmethyl)-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C15H20N2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The azepane moiety, a seven-membered nitrogen-containing ring, is attached to the indole structure via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylmethyl)-1H-indole-5-carbonitrile typically involves the reaction of indole derivatives with azepane under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by the addition of azepane. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylmethyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane moiety can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives with hydrogenated azepane ring.

    Substitution: Substituted indole derivatives with various functional groups replacing the azepane moiety.

Scientific Research Applications

3-(azepan-1-ylmethyl)-1H-indole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylmethyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(azepan-1-ylmethyl)-1H-indole: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.

    3-(piperidin-1-ylmethyl)-1H-indole: Contains a six-membered piperidine ring instead of the seven-membered azepane ring, which can affect its binding properties and reactivity.

    3-(morpholin-1-ylmethyl)-1H-indole: Contains a morpholine ring, introducing an oxygen atom that can participate in additional hydrogen bonding interactions.

Uniqueness

3-(azepan-1-ylmethyl)-1H-indole-5-carbonitrile is unique due to the presence of both the azepane ring and the carbonitrile group, which confer distinct chemical and biological properties. The azepane ring provides flexibility and the potential for hydrogen bonding, while the carbonitrile group enhances reactivity and the ability to participate in various chemical transformations.

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c17-10-13-5-6-16-15(9-13)14(11-18-16)12-19-7-3-1-2-4-8-19/h5-6,9,11,18H,1-4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLWZZWLUVCPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CNC3=C2C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144219
Record name Indole-5-carbonitrile, 3-(hexahydro-1H-azepinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101831-76-9
Record name Indole-5-carbonitrile, 3-(hexahydro-1H-azepinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-5-carbonitrile, 3-(hexahydro-1H-azepinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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